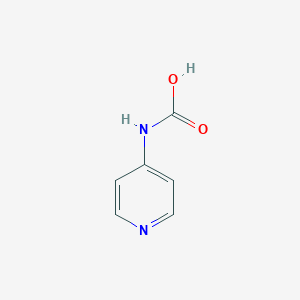

Pyridin-4-ylcarbamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridin-4-ylcarbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)8-5-1-3-7-4-2-5/h1-4H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSXRCPGQMOMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305756 | |

| Record name | Δ4(1H),N-Pyridinecarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27867-13-6 | |

| Record name | Δ4(1H),N-Pyridinecarbamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27867-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Δ4(1H),N-Pyridinecarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Next-Generation Antifungal Discovery: Pyridine Carboxamide Scaffolds Targeting Succinate Dehydrogenase (SDH)

[1]

Executive Summary

The emergence of resistance against Quinone outside Inhibitors (QoIs) and Demethylation Inhibitors (DMIs) has accelerated the demand for novel Succinate Dehydrogenase Inhibitors (SDHIs). Pyridine carboxamides represent a privileged scaffold in this domain, offering a versatile template for bioisosteric replacement and scaffold hopping.

This guide details the end-to-end discovery workflow for novel pyridine carboxamides, moving beyond the legacy Boscalid architecture. It integrates rational drug design, robust synthetic protocols, and specific biological validation metrics required to advance a lead candidate from in silico concept to in vivo efficacy.

Module 1: Rational Design & Structural Logic

The Pharmacophore Architecture

The efficacy of pyridine carboxamides relies on a tripartite structure. Successful design requires optimizing these three domains to fit the ubiquinone-binding pocket (Q-site) of Complex II.

| Domain | Function | Design Optimization Strategy |

| The Warhead | H-bond donor/acceptor | Amide Bond: The -NH- is critical for H-bonding with Tyr58 and Trp173 in the SDH active site. Modification: Reverse amides or hydrazide linkers (e.g., Compound A5) to alter flexibility. |

| The Core | Scaffolding & Electronics | Pyridine Ring: The nitrogen atom affects lipophilicity (LogP) and metabolic stability. Modification: C-2 vs. C-3 substitution changes the vector of the warhead. Introduction of Fluorine (F) or Chlorine (Cl) at C-6 improves metabolic stability. |

| The Tail | Hydrophobic Interaction | Lipophilic Moiety: Occupies the hydrophobic pocket created by Arg43 . Modification: Introduction of diarylamine, diphenyl ether, or pyrazole-bridged systems to maximize Van der Waals contacts. |

Structural Causality

Why prioritize the pyridine ring over the benzene ring (as seen in older benzamides)?

-

Electronic Deficit: The electron-deficient nature of pyridine enhances the acidity of the amide proton, potentially strengthening the critical H-bond with Tyr58.

-

Solubility: The pyridyl nitrogen improves water solubility compared to phenyl analogs, aiding in systemic translocation within plant xylem.

Module 2: Synthetic Workflow (The "Make" Phase)

Strategic Synthesis Protocol

The most robust route for generating diverse pyridine carboxamide libraries is the Acid Chloride Condensation method. This pathway minimizes side reactions common in direct coupling agents (like EDC/HOBt) when using sterically hindered anilines.

Protocol: Acid Chloride Mediated Amide Coupling

Objective: Synthesis of N-(substituted-phenyl)-chloronicotinamide derivatives.

Reagents:

-

Starting Material A: Substituted 2-chloronicotinic acid (1.0 eq)

-

Reagent B: Thionyl chloride (SOCl2) (Excess)

-

Reagent C: Substituted aniline/amine (1.1 eq)

-

Base: Triethylamine (Et3N) (2.0 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve Starting Material A in anhydrous DCM. Add SOCl2 dropwise at 0°C. Reflux for 3-4 hours until gas evolution (SO2/HCl) ceases.

-

Isolation 1: Evaporate excess SOCl2 under reduced pressure to obtain the crude nicotinoyl chloride intermediate. Critical: Do not purify; moisture sensitivity requires immediate use.

-

Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM. Add Reagent C (amine) followed by Et3N dropwise at 0°C.

-

Reaction: Stir at room temperature for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Workup: Wash reaction mixture with 1N HCl (to remove unreacted amine), then saturated NaHCO3, then Brine.

-

Purification: Recrystallize from Ethanol or use Flash Column Chromatography (Silica gel, 200-300 mesh).

Visualization: Synthetic Pathway

Figure 1: Step-wise synthetic pathway for generating pyridine carboxamide libraries via acid chloride activation.

Module 3: Mechanism of Action & Validation (The "Test" Phase)

The Target: Mitochondrial Complex II

The primary mechanism of action (MoA) is the inhibition of Succinate Dehydrogenase (SDH).[1] Unlike strobilurins (Complex III inhibitors), pyridine carboxamides bind to the Ubiquinone-binding site (Site Q).

Key Binding Interactions (Validated via Molecular Docking):

-

H-Bonding: The amide oxygen accepts a proton from Trp173 ; the amide nitrogen donates a proton to Tyr58 .

-

Pi-Pi Stacking: The pyridine ring stacks with the indole ring of Trp173 or the phenyl ring of Tyr58.

-

Hydrophobic Anchor: The "Tail" moiety extends into the hydrophobic cleft formed by Arg43 and Met39 .

Visualization: SDH Inhibition Cascade

Figure 2: The biochemical cascade of Succinate Dehydrogenase Inhibition (SDHI) leading to fungal cell death.

Module 4: Biological Evaluation Protocols

To validate "novelty" and "activity," the following assays are mandatory. Data must be compared against a positive control (e.g., Boscalid or Thifluzamide).

In Vitro Mycelial Growth Inhibition (MIC Assay)

Standard: Poisoned Food Technique

-

Preparation: Dissolve test compounds in DMSO. Add to sterile Potato Dextrose Agar (PDA) at concentrations of 50, 25, 12.5, 6.25, and 3.125 µg/mL.

-

Inoculation: Place a 5mm mycelial plug of the pathogen (e.g., Rhizoctonia solani) in the center of the plate.

-

Incubation: Incubate at 25°C for 48–72 hours.

-

Calculation: Measure colony diameter. Calculate inhibition rate (%):

(Where C = diameter of control, T = diameter of treatment). -

EC50 Determination: Perform regression analysis (Probability value method) to determine the effective concentration for 50% inhibition.

SDH Enzymatic Assay (Target Verification)

To prove the compound is a true SDHI and not a general toxicant:

-

Extraction: Isolate mitochondria from fungal mycelia via centrifugation (10,000g).

-

Assay: Use the PMS/MTT reduction method.

-

Substrate: Succinate.[2]

-

Electron Acceptor: PMS (Phenazine methosulfate).

-

Indicator: MTT (Tetrazolium salt).

-

-

Measurement: Monitor the reduction of MTT to formazan at 570 nm. A decrease in absorbance compared to control indicates SDH inhibition.

Module 5: Data Interpretation & Novelty Benchmarks

When analyzing your novel compounds, use the following benchmarks to determine commercial viability.

| Parameter | Benchmark (High Potential) | Reference Standard (Boscalid) |

| EC50 (B. cinerea) | < 5.0 µg/mL | ~ 4–10 µg/mL |

| EC50 (R. solani) | < 1.0 µg/mL | ~ 0.5–2.0 µg/mL |

| SDH IC50 | < 0.5 µM | ~ 0.3–1.0 µM |

| LogP | 2.5 – 4.0 | 2.96 |

Recent Novelty Insight (2024-2025): Recent literature highlights the success of Compound 3f (a diarylamine-modified nicotinamide) and Compound A5 (hydrazide-amide integration). These compounds demonstrate that increasing the flexibility of the "Tail" region or introducing hydrazide linkers can overcome resistance in strains with single-point mutations in the SDH subunits.

References

-

Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Source: Journal of Pesticide Science (2022/2023). URL:[Link]

-

Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Source: Molecules (2015).[1][3][4] URL:[Link]

-

Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups. Source: Journal of Agricultural and Food Chemistry (2025 - Projected/Indexed). URL:[Link]

-

Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. Source: New Zealand Plant Protection. URL:[Link]

-

SDHI fungicides and turfgrass disease control: An overview. Source: University of Georgia Extension. URL:[Link]

Navigating the Structure-Activity Landscape of Pyridin-4-ylcarbamic Acid: A Technical Guide for Drug Discovery

Introduction: The Pyridin-4-ylcarbamic Acid Scaffold - A Promising Starting Point in Drug Discovery

The pyridin-4-ylcarbamic acid scaffold is a fascinating heterocyclic motif that holds considerable potential for the development of novel therapeutic agents. Its structure, which marries the key features of a pyridine ring with a carbamate linker, offers a versatile platform for chemical modification and optimization. The pyridine moiety, a common feature in numerous FDA-approved drugs, provides a basic nitrogen atom that can participate in crucial hydrogen bonding interactions with biological targets.[1] The carbamate group, a well-established pharmacophore, not only acts as a stable linker but can also contribute to target binding and influence the physicochemical properties of the molecule.[2]

This technical guide is intended for researchers, medicinal chemists, and drug development professionals who are embarking on or are currently engaged in structure-activity relationship (SAR) studies of pyridin-4-ylcarbamic acid derivatives. Rather than a rigid, prescriptive protocol, this document serves as a strategic roadmap, grounded in established principles from related compound classes, to empower you to rationally design, synthesize, and evaluate novel analogs. We will delve into the causality behind experimental choices, providing insights that will enable you to navigate the complexities of the SAR landscape for this promising scaffold.

Deconstructing the Pyridin-4-ylcarbamic Acid Core for SAR Exploration

A systematic SAR study of the pyridin-4-ylcarbamic acid scaffold necessitates a methodical exploration of its distinct chemical regions. The following diagram illustrates the key points of diversification that will be the focus of our discussion.

Caption: Key diversification points for SAR studies of the Pyridin-4-ylcarbamic acid scaffold.

The Pyridine Ring: Modulating Basicity and Steric Profile

The pyridine ring is a critical component for target interaction. Modifications to this ring can significantly impact the compound's biological activity.

-

Substitution Position: The electronic properties of the pyridine ring can be fine-tuned by introducing substituents at positions 2, 3, 5, and 6. Electron-donating groups (e.g., -CH₃, -OCH₃) will increase the basicity of the pyridine nitrogen, which could enhance hydrogen bonding with acidic residues in a target's active site. Conversely, electron-withdrawing groups (e.g., -Cl, -CF₃) will decrease basicity but may introduce other favorable interactions, such as halogen bonding.

-

Steric Hindrance: The introduction of bulky substituents adjacent to the nitrogen (positions 2 and 6) can introduce steric hindrance, which may either be detrimental or beneficial depending on the topology of the target's binding pocket.

The Carbamate Linker: Stability and Bioisosteric Replacement

The carbamate linker is not merely a spacer; it plays a crucial role in the molecule's stability and presentation to the target.

-

Conformational Rigidity: The planarity of the carbamate group can be exploited to control the molecule's conformation. Introducing substituents on the nitrogen atom can influence the rotational barrier and lock the molecule into a more bioactive conformation.

-

Bioisosteric Replacement: The carbamate can be replaced with other linkers to probe the importance of its hydrogen bonding capabilities and stability. A common bioisostere is the urea group. SAR studies on pyridine-urea derivatives have shown their potential as potent inhibitors of various kinases, such as VEGFR-2, by mimicking the hydrogen bonding pattern of the carbamate.[3]

The Terminal Group (R⁵): Probing the Target's Binding Pocket

The terminal group (R⁵) extends into the solvent-exposed region or a deeper pocket of the target protein. This region offers the greatest opportunity for significant gains in potency and selectivity.

-

Exploring Hydrophobic Pockets: A systematic exploration of various alkyl and aryl substituents for R⁵ can reveal the presence and nature of hydrophobic pockets in the target's active site.

-

Introducing Polar Functionality: The incorporation of polar groups (e.g., -OH, -COOH, -NH₂) can lead to the formation of new hydrogen bonds or ionic interactions, significantly enhancing binding affinity.

-

Modulating Physicochemical Properties: The choice of R⁵ has a profound impact on the molecule's overall physicochemical properties, such as lipophilicity (LogP) and solubility, which are critical for its drug-like characteristics.

Hypothetical SAR Exploration: A Case Study Targeting Kinases

Based on the known activity of structurally related aminopyridine and pyridine-urea derivatives as kinase inhibitors, we can construct a hypothetical SAR exploration targeting a generic kinase.[4][5][6]

Initial Hit to Lead Optimization Workflow

Caption: A typical workflow for hit-to-lead optimization in an SAR study.

Quantitative SAR Data Table (Hypothetical)

| Compound | R¹ (Pyridine) | R⁵ (Terminal) | Kinase IC₅₀ (nM) |

| 1a (Hit) | H | Phenyl | 500 |

| 1b | 2-CH₃ | Phenyl | 350 |

| 1c | 2-Cl | Phenyl | 800 |

| 1d | H | 4-Fluorophenyl | 200 |

| 1e | H | 4-Hydroxyphenyl | 150 |

| 1f | H | Cyclohexyl | >1000 |

| 2a (Urea) | H | Phenyl | 450 |

Interpretation of Hypothetical Data:

-

Pyridine Substitution: A small electron-donating group at the 2-position (1b) is tolerated and slightly improves activity, possibly by increasing the basicity of the pyridine nitrogen. An electron-withdrawing group (1c) is detrimental.

-

Terminal Phenyl Ring: Substitution on the terminal phenyl ring is beneficial. A fluorine atom (1d) may be involved in a favorable interaction with the protein. A hydroxyl group (1e) likely forms a key hydrogen bond, significantly boosting potency.

-

Lipophilicity: Replacing the aromatic phenyl ring with a non-aromatic cyclohexyl group (1f) leads to a loss of activity, suggesting a requirement for a π-π stacking interaction.

-

Carbamate vs. Urea: The urea analog (2a) shows comparable activity to the carbamate hit (1a), indicating that the urea moiety is a viable bioisostere.

Experimental Protocols: A Self-Validating System

The integrity of any SAR study hinges on the robustness and reproducibility of its experimental protocols. The following are detailed, step-by-step methodologies for the synthesis and evaluation of Pyridin-4-ylcarbamic acid derivatives.

General Synthesis of Pyridin-4-ylcarbamic Acid Amides

This protocol utilizes a standard peptide coupling method, which is highly efficient and versatile.[7][8]

Materials:

-

4-Aminopyridine

-

Appropriate carboxylic acid (R⁵-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add EDC (1.5 equivalents) and HOBt (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

Add 4-aminopyridine (1.0 equivalent) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 equivalents).

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol describes a common method for assessing the inhibitory activity of compounds against a target kinase.

Materials:

-

Target kinase

-

Peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the test compound, the target kinase, and the peptide substrate in the assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 1 hour at room temperature.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion: A Path Forward

The Pyridin-4-ylcarbamic acid scaffold represents a promising starting point for the discovery of novel therapeutics. While a comprehensive SAR landscape for this specific class is still emerging, by leveraging the wealth of knowledge from structurally related aminopyridines, phenylcarbamates, and pyridinyl ureas, researchers can rationally design and execute effective SAR campaigns. The key to success lies in a systematic and iterative approach to analog design, synthesis, and biological evaluation, as outlined in this guide. Through careful modulation of the pyridine ring, the carbamate linker, and the terminal functional group, it is anticipated that potent, selective, and drug-like molecules can be developed from this versatile scaffold.

References

-

RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

- Liu, D., Ge, H., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters, 33(6), 2969-2974.

-

National Center for Biotechnology Information. (n.d.). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aminopyridine carbamic acid esters: synthesis and potential as acetylcholinesterase inhibitors and acetylcholine releasers. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. PubMed. Retrieved from [Link]

-

CMJ Publishers. (n.d.). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

- Google Patents. (n.d.). US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors.

-

National Center for Biotechnology Information. (n.d.). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, December 10). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylcarbamic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and Structure-Activity Relationships of FAAH Inhibitors: Cyclohexylcarbamic Acid Biphenyl Esters with Chemical Modulation at the Proximal Phenyl Ring | Request PDF. Retrieved from [Link]

-

eScholarship.org. (2003, June 1). Design, Synthesis, and Structure−Activity Relationships of Alkylcarbamic Acid Aryl Esters, a New Class of Fatty Acid A. Retrieved from [Link]

-

MDPI. (n.d.). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

- Google Patents. (n.d.). EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.

-

National Center for Biotechnology Information. (n.d.). 4-(N-Boc-amino)piperidine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015, May 8). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

Sources

- 1. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors [ccspublishing.org.cn]

- 5. researchgate.net [researchgate.net]

- 6. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. luxembourg-bio.com [luxembourg-bio.com]

Methodological & Application

Protocol for the synthesis of Pyridin-4-ylcarbamic acid esters

Safety Precaution: These protocols involve hazardous chemicals. Alkyl chloroformates are toxic and corrosive. Diisocyanates and isocyanates are potent respiratory sensitizers and should be handled with extreme care. [8][9][10]All operations must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory. [11][12]

Protocol 1: Synthesis of Methyl Pyridin-4-ylcarbamate

[3]

-

Objective: To synthesize N-(4-Pyridyl) Methyl Carbamate via acylation with methyl chloroformate.

-

Materials:

-

4-Aminopyridine (15.0 g, 160 mmol)

-

Dichloromethane (CH₂Cl₂, 200 mL), anhydrous

-

Triethylamine (30.0 mL, 212 mmol)

-

Methyl chloroformate (15.0 mL, 192 mmol)

-

Deionized water for recrystallization

-

-

Equipment:

-

500 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

-

Procedure:

-

To a 500 mL round-bottom flask containing a magnetic stir bar, add 4-aminopyridine (15.0 g) and dichloromethane (200 mL).

-

Cool the resulting solution to 0 °C using an ice bath.

-

Slowly add triethylamine (30.0 mL) to the stirred solution.

-

Add methyl chloroformate (15.0 mL) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Recrystallize the crude solid product from hot deionized water.

-

Collect the pure crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and dry under vacuum.

-

-

Expected Outcome:

Protocol 2: Synthesis of tert-Butyl Pyridin-4-ylcarbamate

[3]

-

Objective: To synthesize N-(4-Pyridyl) t-Butyl Carbamate, a common Boc-protected intermediate.

-

Materials:

-

4-Aminopyridine (50.0 g, 531 mmol)

-

Triethylamine (100 mL)

-

Dichloromethane (CH₂Cl₂, 250 mL total), anhydrous

-

Di-tert-butyl dicarbonate (Boc₂O) (116 g, 531 mmol)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

-

Equipment:

-

1 L round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

-

Procedure:

-

Prepare a solution of 4-aminopyridine (50.0 g) in a mixture of triethylamine (100 mL) and dichloromethane (100 mL) in a 1 L round-bottom flask.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (116 g) in dichloromethane (150 mL).

-

Slowly add the Boc₂O solution to the cooled 4-aminopyridine solution via a dropping funnel.

-

Allow the resulting mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Concentrate the reaction mixture to dryness using a rotary evaporator.

-

Take up the crude solid product in a minimal amount of hot ethyl acetate.

-

Filter the hot solution to remove any insoluble impurities.

-

Precipitate the product by adding hexanes to the filtrate.

-

Collect the precipitate by vacuum filtration, wash thoroughly with hexanes, and dry under vacuum.

-

-

Expected Outcome:

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | - Incomplete reaction. - Moisture in reagents/solvents. - Insufficient base. | - Extend reaction time and monitor by TLC. - Use anhydrous solvents and dry glassware thoroughly. - Ensure at least one equivalent of base is used. |

| Formation of Side Products (e.g., Urea) | - For chloroformate reactions, moisture can hydrolyze the reagent. - For isocyanate routes, water reacts with isocyanate to form an unstable carbamic acid, which decomposes to the amine and CO₂. The amine can then react with another isocyanate to form a urea. [4][8] | - Perform the reaction under an inert atmosphere (N₂ or Ar). - Use anhydrous solvents. |

| Difficulty in Purification | - Triethylamine hydrochloride salt co-precipitating with the product. | - Before concentration, perform an aqueous wash (e.g., with saturated NaHCO₃ solution) to remove the salt. [3]Ensure the product is not water-soluble. |

Conclusion

The synthesis of pyridin-4-ylcarbamic acid esters is a fundamental transformation for researchers in synthetic and medicinal chemistry. The protocols detailed in this guide, primarily focusing on the reaction of 4-aminopyridine with alkyl chloroformates and di-tert-butyl dicarbonate, are highly reliable, scalable, and yield pure products in good yields. [3]By understanding the underlying mechanisms and paying close attention to experimental conditions and safety protocols, researchers can confidently prepare these valuable compounds for a wide range of applications in drug discovery and materials science.

References

- Shi, R., et al. (2007). Dosage of 4-aminopyridine derivatives for treatment of central nervous system injuries.

- Andre, C. M., et al. (1994). Aminopyridine carbamic acid esters: synthesis and potential as acetylcholinesterase inhibitors and acetylcholine releasers. PubMed.

- Ren, Y., & Rousseaux, S. A. L. (2018). Mild and Metal-Free Synthesis of Aryl Isocyanates from Arylamines and CO2. Journal of Organic Chemistry, 83(2), 913-920.

- ChemicalBook.

- ChemicalBook.

- Organic Chemistry Portal.

- Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. PubMed.

- Lakeland Industries. (n.d.).

- HSE. (n.d.).

- CDPH. (n.d.).

- Wikipedia. (n.d.).

- Zavarise, C., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances.

- DOD Technologies. (2021).

- Safe Work Australia. (2020).

- Varga, E., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PMC - PubMed Central.

Sources

- 1. Aminopyridine carbamic acid esters: synthesis and potential as acetylcholinesterase inhibitors and acetylcholine releasers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2007061554A2 - Dosage of 4-aminopyridine derivatives for treatment of central nervous system injuries - Google Patents [patents.google.com]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 8. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of N-(Pyridin-4-yl)piperazine-1-carboxamide

Introduction

N-(Pyridin-4-yl)piperazine-1-carboxamide is a key pharmacological scaffold found in a variety of compounds investigated for therapeutic applications, notably as a Rho kinase inhibitor for central nervous system disorders.[1] Its unsymmetrical urea structure presents unique synthetic challenges that require robust and scalable methodologies. This document provides detailed application notes and protocols for two effective methods for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both technical accuracy and practical applicability.

Method 1: Scalable Synthesis via N,N'-Carbonyldiimidazole (CDI) Activation

This method, adapted from a process developed for scalable production, utilizes the highly reactive and selective acylating agent N,N'-carbonyldiimidazole (CDI).[1] This approach avoids the use of harsh or difficult-to-handle reagents and has been demonstrated to be suitable for large-scale synthesis with a good overall yield and high purity.[1]

Causality and Experimental Rationale

The core of this synthesis lies in the in-situ formation of a reactive acyl-imidazole intermediate from 4-aminopyridine and CDI. This intermediate is then susceptible to nucleophilic attack by piperazine. The use of a Boc-protecting group on piperazine in the initial reaction followed by deprotection is a strategic choice to prevent undesired side reactions, such as the formation of bis-acylated piperazine. The final salt formation with hydrochloric acid facilitates the isolation and purification of the final product as a stable hydrochloride salt.[1]

Experimental Workflow Diagram

Caption: Workflow for CDI-mediated synthesis.

Detailed Protocol

Step 1: Synthesis of tert-butyl 4-(pyridin-4-ylcarbamoyl)piperazine-1-carboxylate

-

To a stirred solution of 4-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM), add N,N'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the acyl-imidazole intermediate by Thin Layer Chromatography (TLC).

-

In a separate flask, dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous DCM.

-

Add the solution of tert-butyl piperazine-1-carboxylate to the reaction mixture containing the acyl-imidazole intermediate.

-

Stir the resulting mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(pyridin-4-ylcarbamoyl)piperazine-1-carboxylate.

Step 2: Synthesis of N-(Pyridin-4-yl)piperazine-1-carboxamide hydrochloride

-

Dissolve the purified tert-butyl 4-(pyridin-4-ylcarbamoyl)piperazine-1-carboxylate (1.0 eq) in a minimal amount of methanol.

-

To this solution, add a solution of hydrochloric acid in methanol (e.g., 4 M HCl in methanol) dropwise with stirring at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The product will precipitate out of the solution.

-

Monitor the deprotection by TLC.

-

Collect the precipitated solid by filtration, wash with cold methanol, and then with diethyl ether.

-

Dry the solid under vacuum to afford N-(Pyridin-4-yl)piperazine-1-carboxamide hydrochloride as a white solid.[1]

Data Summary

| Step | Reactants | Key Reagents | Solvent | Typical Yield | Purity |

| 1 | 4-Aminopyridine, tert-butyl piperazine-1-carboxylate | CDI | DCM | 80-90% | >95% after chromatography |

| 2 | tert-butyl 4-(pyridin-4-ylcarbamoyl)piperazine-1-carboxylate | HCl in Methanol | Methanol | >90% | >98% |

| Overall | ~53% [1] |

Method 2: Synthesis via Carbamoyl Chloride

This classical approach to forming urea and carboxamide linkages involves the reaction of an amine with a carbamoyl chloride.[2][3] For the synthesis of N-(Pyridin-4-yl)piperazine-1-carboxamide, this can be achieved by reacting 4-aminopyridine with piperazine-1-carbonyl chloride. This method is generally straightforward and efficient.

Causality and Experimental Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the exocyclic nitrogen of 4-aminopyridine attacks the electrophilic carbonyl carbon of piperazine-1-carbonyl chloride. The subsequent loss of a chloride ion and a proton yields the desired product. The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.

Experimental Workflow Diagram

Caption: Workflow for Carbamoyl Chloride based synthesis.

Detailed Protocol

-

To a stirred solution of 4-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) at 0 °C, add a solution of piperazine-1-carbonyl chloride (1.05 eq) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford N-(Pyridin-4-yl)piperazine-1-carboxamide.

Data Summary

| Step | Reactants | Key Reagents | Solvent | Typical Yield | Purity |

| 1 | 4-Aminopyridine, Piperazine-1-carbonyl chloride | Triethylamine | DCM/THF/ACN | 70-85% | >95% after purification |

Characterization Data

The final product, N-(Pyridin-4-yl)piperazine-1-carboxamide, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expected signals for the pyridyl protons, piperazine protons, and the amide NH proton. A known spectrum shows peaks at δ 8.72 (s, 1H), 8.46 (d, J = 5.1 Hz, 2H), and 7.45 (d, J = 5.1 Hz, 2H) for a related structure.[1]

-

¹³C NMR: Expected signals for the carbons of the pyridine ring, piperazine ring, and the carbonyl carbon.

-

Mass Spectrometry (MS): The calculated mass for C10H14N4O is 206.1168. The ESI-MS should show a peak for [M+H]⁺ at m/z 207.1246.[1]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II).

-

Melting Point (m.p.): The hydrochloride salt has a reported melting point of 126.7–127.4 °C.[1]

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

N,N'-Carbonyldiimidazole (CDI) is moisture-sensitive and should be handled under an inert atmosphere.

-

Carbamoyl chlorides are reactive and potentially hazardous; handle with care.[2]

-

Dichloromethane is a suspected carcinogen; handle with appropriate caution.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

- Vertex AI Search. (n.d.).

-

Wang, X., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research, 40(3), 152–155. Available at: [Link]

- National Center for Biotechnology Information. (n.d.). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. PMC.

- ResearchGate. (n.d.).

- Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction.

-

Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(9), 4477–4483. Available at: [Link]

- National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.

- A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). Scientific Reports, 8, 9024.

- Organic Chemistry Portal. (n.d.).

- National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.

- Wikipedia. (n.d.). Carbamoyl chloride.

- Organic Chemistry Portal. (n.d.).

- ChemBK. (n.d.). 1-(4-Pyridyl)piperazine.

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. PMC.

- ACS Publications. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.

- Google Patents. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.

- MDPI. (n.d.).

- National Center for Biotechnology Information. (n.d.). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)

- Sigma-Aldrich. (n.d.). 1-(4-Pyridyl)piperazine.

- Chem-Impex. (n.d.). 1-(4-Pyridyl)piperazine.

- National Center for Biotechnology Information. (n.d.). N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide. PMC.

- National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC.

Sources

Application Note: Computational Docking of Pyridin-4-ylcarbamic Acid Scaffolds

Executive Summary & Chemical Context

This guide details the computational docking protocols for Pyridin-4-ylcarbamic acid (Py-4-NH-COOH) and its stable derivatives.

Critical Chemical Insight: Researchers must recognize that free pyridin-4-ylcarbamic acid is chemically unstable in aqueous solution, undergoing spontaneous decarboxylation to yield pyridin-4-amine and carbon dioxide.[1] Therefore, in drug discovery, this moiety is almost exclusively docked as its stable ester (carbamate) or amide derivatives, or as a transient metabolic intermediate.[1]

This protocol focuses on two high-value biological contexts for this scaffold:

-

Acetylcholinesterase (AChE) Inhibition: Where the carbamate acts as a pseudo-substrate (covalent or non-covalent).

-

Kinase Inhibition (e.g., CDK2/c-Met): Where the pyridine nitrogen serves as a critical hydrogen bond acceptor in the hinge region.

Pre-Docking Considerations: The "Why" Behind the Steps

Ligand Preparation: Protonation States

The pyridine ring is amphoteric. The pKa of the conjugate acid of pyridine-4-amine derivatives is approximately 5.2 – 5.4 .

-

Physiological pH (7.4): The pyridine ring is predominantly neutral (unprotonated).

-

Acidic Pockets (pH < 6.0): In deep enzymatic gorges (like AChE) or lysosomal targets, the nitrogen may protonate (

), altering electrostatics significantly.[1] -

Protocol: Generate both neutral and protonated states. Allow the docking software to penalize the high-energy state unless the pocket environment explicitly stabilizes the cation (e.g., via cation-

interactions with Tryptophan).

Ligand Topology: The Carbamate Warhead

For AChE targets, the carbamate group (–NH–C(=O)O–R) is not just a linker; it is a "warhead." It can transfer the carbamoyl group to the active site Serine (Ser203 in human AChE), forming a covalent adduct.

-

Standard Docking: Treats the ligand as non-covalent (reversible).

-

Covalent Docking: Required if studying the mechanism of suicide inhibition.

Workflow Visualization

The following diagram outlines the decision matrix for docking this specific scaffold.

Caption: Decision tree for docking Pyridin-4-ylcarbamic derivatives, distinguishing between covalent AChE inhibition and non-covalent kinase binding.

Detailed Protocols

Protocol A: Target Preparation (AChE Case Study)

Objective: Prepare Human Acetylcholinesterase (hAChE) for docking pyridine carbamates. Reference PDB: 4EY7 (Complex with Donepezil) or 1GQR (Complex with Rivastigmine-like analogs).

-

Water Management (Crucial):

-

AChE contains a "catalytic triad" and a deep gorge.[2] Retain structural waters bridging the ligand to the protein, specifically those near the peripheral anionic site (PAS).

-

Why: Pyridine nitrogens often interact with water networks rather than direct backbone residues in large gorges.

-

-

Residue Protonation:

-

Glu202: Ensure this is treated correctly (often flexible).

-

His447: Ensure the tautomer is set to N-epsilon protonated to act as the catalytic base if simulating the reaction coordinate.

-

Protocol B: Ligand Construction & Minimization

-

Sketching: Draw the Pyridin-4-ylcarbamate (ester). Do not sketch the unstable acid unless explicitly studying degradation.

-

Conformer Generation:

-

Use a force field compatible with heterocycles (MMFF94x or OPLS3e).

-

Rotatable Bonds: The carbamate linkage (–NH–C(=O)–O–) has restricted rotation due to resonance (partial double bond character). Ensure the amide bond is set to trans (usually lower energy) but allow the O-alkyl bond to rotate.

-

-

Stereochemistry: If the "R" group is chiral, generate both enantiomers.

Protocol C: Docking Execution (AutoDock Vina / MGLTools)

This protocol assumes the use of open-source tools for broad accessibility, but parameters apply to commercial suites.[1]

Step 1: Grid Box Definition

-

Center: Coordinates of the catalytic Serine (Ser203) and the Tryptophan (Trp86) in the choline-binding site.

-

Dimensions:

Å. (Must cover the Peripheral Anionic Site at the gorge entrance, as pyridine derivatives often span the gorge).

Step 2: Configuration (conf.txt)

[1] Step 3: Execution Run Vina: vina --config conf.txt --log docking.log[1]

Protocol D: Covalent Docking (Advanced)

For carbamates acting as suicide inhibitors (transferring the carbamoyl group to Ser203):

-

Software: Use Gold (GoldMine) or Schrödinger CovDock.

-

Reaction Definition:

-

Nucleophile: Ser203-OH (Oxygen).

-

Electrophile: Carbamate Carbonyl Carbon (C=O).

-

Leaving Group: Pyridin-4-amine moiety (if the pyridine is on the leaving side) or the alcohol (if pyridine is on the carbamoyl side).

-

-

Constraint: Set a distance constraint of 2.5 Å between Ser203-O and Ligand-C(=O).

Data Analysis & Interpretation

Key Interactions to Quantify

Summarize your docking results using the following interaction checklist.

| Interaction Type | Target Residue (AChE) | Target Residue (Kinase CDK2) | Structural Significance |

| H-Bond (Acceptor) | Water network / Tyr124 | Leu83 (Hinge) | Pyridine Nitrogen (N1) acts as acceptor.[1] Critical for potency. |

| Pi-Pi Stacking | Trp86 (Choline site) | Phe80 (Gatekeeper) | Pyridine ring stacks with aromatic residues. |

| Cation-Pi | Trp86 / Tyr337 | Lys33 | Only if Pyridine N is protonated (Py-H+).[1] Strong electrostatic anchor. |

| H-Bond (Donor) | Ser203 / His447 | Glu81 | Carbamate NH acts as H-bond donor.[1] |

Scoring Validation

-

RMSD: If a co-crystallized ligand (e.g., Rivastigmine) is available, re-dock it.[1] An RMSD < 2.0 Å validates your grid parameters.

-

Binding Affinity: Expect affinities in the range of -7.0 to -9.5 kcal/mol for potent non-covalent binders.

Troubleshooting Common Pitfalls

-

"The ligand won't fit in the gorge."

-

Cause: The side chains of AChE (specifically Tyr337) act as a swinging gate.

-

Solution: Use Flexible Receptor Docking . Treat Tyr337 and Trp286 as flexible residues in AutoDock/Glide to allow the gate to open.

-

-

"My pyridine nitrogen is not interacting."

-

Cause: Incorrect protonation state or tautomer.

-

Solution: Check the pH settings. If the pocket is hydrophobic, force the neutral pyridine. If near a Glutamate/Aspartate, test the protonated pyridine.

-

-

"The carbamate bond is twisting."

-

Cause: Force field missing amide resonance parameters.

-

Solution: Manually constrain the torsion angle of the O-C(=O)-N bond to 180° (planar) during ligand preparation.

-

References

-

Structure and Function of AChE: Colletier, J. P., et al. (2002).[1] "Acetylcholinesterase: a multifunctional target." Protein & Peptide Letters.

-

Pyridine pKa Data: Williams, R. (2022).[3] "pKa Data Compiled." Organic Chemistry Data.

-

Docking Methodologies: Trott, O., & Olson, A. J. (2010).[1] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[1] Journal of Computational Chemistry.

-

Covalent Docking of Carbamates: Bar-On, P., et al. (2002).[1] "Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine." Biochemistry.

-

Kinase Inhibitor Scaffolds: Wan, P. T., et al. (2004).[1] "Mechanism of activation of the RAF-MEK-ERK pathway by oncogenic mutations of B-RAF." Cell. (Contextualizing pyridine in kinase hinges).

Sources

- 1. Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel hits for acetylcholinesterase inhibition derived by docking-based screening on ZINC database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

Application Note: In Vitro Profiling of Pyridine Carboxamide Antifungals

Abstract & Strategic Context

Pyridine carboxamides represent a critical scaffold in modern antifungal discovery, primarily functioning as Succinate Dehydrogenase Inhibitors (SDHIs) .[1][2][3][4] By targeting Complex II of the mitochondrial respiratory chain, these compounds disrupt the tricarboxylic acid (TCA) cycle and electron transport, leading to energy depletion and cell death.

However, the lipophilic nature of the carboxamide moiety presents unique challenges in in vitro assaying, often leading to precipitation in aqueous media and false-negative MIC results. This guide provides a rigorous, self-validating framework for assaying these compounds, integrating CLSI/EUCAST standards with specific adaptations for hydrophobic SDHIs.

Compound Handling & Solubilization (Critical Step)

The most common failure mode in assaying pyridine carboxamides is micro-precipitation in the assay plate.

Protocol: Hydrophobic Compound Preparation

-

Solvent Selection: Dissolve neat powder in 100% DMSO (Dimethyl Sulfoxide). Avoid ethanol, as it evaporates during plate setup, altering concentrations.

-

Stock Concentration: Prepare a 100X master stock (e.g., 6400 µg/mL) to ensure the final assay DMSO concentration is ≤1%.

-

Visual QC: Vortex for 30 seconds. Inspect for turbidity. If valid, the solution must be crystal clear.

-

The "Step-Down" Dilution:

-

Do not dilute the 100% DMSO stock directly into the RPMI assay medium. This causes "shock precipitation."

-

Intermediate Step: Dilute the stock 1:100 into the assay medium slowly while vortexing, or use a serial dilution in DMSO first, then transfer to medium.

-

Primary Screening: Planktonic MIC Determination

This protocol harmonizes CLSI M27-A4 (USA) and EUCAST E.Def 7.3.2 (Europe) standards, optimized for Candida and Aspergillus spp.

Materials

-

Medium: RPMI 1640 (w/ glutamine, w/o bicarbonate), buffered to pH 7.0 with 0.165 M MOPS.

-

Why MOPS? Pyridine carboxamides are pH-sensitive; unbuffered RPMI shifts pH during incubation, altering drug potency.

-

-

Inoculum: Candida albicans (ATCC 90028) or C. parapsilosis (ATCC 22019).

-

Plate: 96-well, U-bottom, untreated polystyrene (prevents drug binding to plastic).

Experimental Workflow

-

Plate Preparation:

-

Columns 1–10: 100 µL of 2X drug concentration in RPMI.

-

Column 11: Growth Control (Drug-free RPMI + 1% DMSO).

-

Column 12: Sterility Control (Media only).

-

-

Inoculum Prep:

-

Pick 5 distinct colonies from 24h culture. Suspend in saline.

-

Adjust to 0.5 McFarland standard (

to -

Dilute 1:1000 in RPMI (Final assay density:

to

-

-

Assay Initiation: Add 100 µL of inoculum to wells 1–11.

-

Incubation: 35°C ± 2°C for 24 hours (Candida) or 48 hours (Cryptococcus/Aspergillus).

Data Visualization: Plate Layout

Caption: Logical flow for microdilution setup. Ensure the DMSO vehicle is matched in the Growth Control (GC).

Secondary Profiling: Biofilm Inhibition (XTT Assay)

Pyridine carboxamides often show reduced efficacy against sessile (biofilm) cells. The XTT reduction assay is mandatory to quantify metabolic activity, as simple turbidity readings are impossible in biofilms.

Mechanism

Metabolically active mitochondria reduce the yellow tetrazolium salt (XTT) to an orange formazan dye. Since SDHIs target mitochondria, this assay directly correlates with the drug's MoA.

Protocol

-

Biofilm Formation: Seed

cells/mL in RPMI into flat-bottom plates. Incubate 24h at 37°C to form mature biofilm.[5] -

Wash: Gently wash 3x with PBS to remove planktonic cells.[5]

-

Treatment: Add Pyridine Carboxamide dilutions in RPMI. Incubate 24h.

-

XTT Preparation (Critical):

-

Dissolve XTT (0.5 mg/mL) in PBS.

-

Add Menadione (1 µM): Essential electron coupler. Without menadione, XTT reduction is too slow.

-

-

Readout: Add XTT/Menadione solution. Incubate 2h in dark. Read Absorbance at 490 nm.

Mechanistic Validation: Mitochondrial Targeting

To confirm the pyridine carboxamide is acting as an SDHI (and not a general membrane disruptor), use this logical validation flow.

Workflow Diagram

Caption: Mechanistic validation workflow. Step 3 is the definitive confirmation of the SDHI mechanism.

Data Analysis & Interpretation

Table 1: Troubleshooting Common Anomalies

| Observation | Probable Cause | Corrective Action |

| Trailing Growth (Partial inhibition) | Fungistatic activity (common in SDHIs) | Read MIC at 50% inhibition (IC50) rather than 100% clearance. |

| Precipitation in wells | Hydrophobicity of carboxamide | Reduce max concentration; ensure <1% DMSO; pre-warm media. |

| Skipped Wells (Growth at high conc, no growth at low) | Drug precipitation or pipetting error | Repeat assay. Check solubility at high concentrations. |

| High Well-to-Well Variance | Inoculum clumping | Vortex inoculum vigorously; use cell strainer if necessary. |

Table 2: CLSI vs. EUCAST Comparison for Pyridine Carboxamides

| Parameter | CLSI M27-A4 | EUCAST E.Def 7.3.2 | Recommended for SDHIs |

| Plate Format | U-Bottom | Flat-Bottom | U-Bottom (Better visual reading of pellets) |

| Glucose | 0.2% | 2.0% | 2.0% (SDHIs target respiration; high glucose drives metabolism, making inhibition clearer) |

| Inoculum | CLSI (Lower inoculum is more sensitive to static drugs) |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2017).[6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[7]

-

[Link]

-

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[8][9] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2).[8][10]

-

[Link]

-

-

Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.[1][3][4][11][12][13] Journal of Pesticide Science.[13]

-

[Link]

-

-

Ramage, G., et al. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy.[3][7][14]

-

[Link]

-

-

Avenot, H. F., & Michailides, T. J. (2010).[2] Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides. Phytopathology.[3][11]

-

[Link]

-

Sources

- 1. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journal.nzpps.org [journal.nzpps.org]

- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the antifungal activity of novel bis-pyrazole carboxamide derivatives and preliminary investigation of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jcdr.net [jcdr.net]

- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. mdpi.com [mdpi.com]

- 10. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]

- 14. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Pyridin-4-ylcarbamic Acid & Derivatives

Topic: Overcoming Solubility & Stability Challenges of Pyridin-4-ylcarbamic Acid Scaffolds

Content Type: Technical Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Chemists, Formulation Scientists

Executive Summary: The "Phantom" Solubility Issue

Critical Alert: If you are attempting to dissolve free Pyridin-4-ylcarbamic acid (CAS: Generic structure

Free carbamic acids (

This guide addresses three distinct scenarios users typically face:

-

The Transient Intermediate: Handling the unstable free acid during synthesis.

-

The Stable Derivative: Solubilizing stable esters (carbamates) like ethyl pyridin-4-ylcarbamate.

-

The Zwitterion Trap: Solubilizing related stable zwitterions (e.g., 1-(pyridin-4-yl)piperidine-4-carboxylic acid) often confused with the title compound.

Module 1: Diagnostic Workflow

Before attempting solubilization, you must characterize your material. Use this logic flow to identify your specific challenge.

Figure 1: Diagnostic decision tree to distinguish between chemical instability (decarboxylation) and thermodynamic insolubility.

Module 2: Troubleshooting The "Free Acid" (Synthesis Context)

Context: You are performing a hydrolysis of an ester or a rearrangement reaction and trying to isolate the acid intermediate.

The Mechanism of Failure

The nitrogen on the pyridine ring is electron-withdrawing, but the carbamic acid moiety is sensitive. In the presence of water or heat, the proton transfer leads to rapid loss of

Protocol: Stabilizing the Species

Do not attempt to isolate the free acid as a dry solid. Instead, trap it as a salt.

| Parameter | Recommendation | Scientific Rationale |

| Temperature | Maintain | Kinetic suppression of the decarboxylation transition state. |

| pH State | Keep Basic ( | Exists as the carbamate anion ( |

| Counter-ion | Use | Lithium salts of carbamates often have better organic solubility (THF) than Sodium salts. |

Correct Workflow:

-

Perform hydrolysis with LiOH in THF/Water.

-

Do not acidify to pH 3-4 to precipitate (this causes fizzing/decomposition).

-

Lyophilize the alkaline solution to obtain the stable Lithium Carbamate salt .

Module 3: Solubilizing Stable Carbamate Esters

Context: You have a stable derivative like Ethyl pyridin-4-ylcarbamate or tert-Butyl pyridin-4-ylcarbamate (Boc). These are poorly soluble in water but stable.

Solubility Profile

-

Water: Insoluble (Neutral pH).

-

Alcohols (MeOH/EtOH): Sparingly soluble.

-

DMSO/DMF: Soluble.

Technique: The pH Switch (Protonation Strategy)

The pyridine nitrogen has a

Protocol for Aqueous Solubilization: To dissolve these esters in aqueous media (e.g., for biological assays):

-

Calculate Molar Equivalents: Determine moles of your compound.

-

Acidification: Add 1.05 - 1.1 equivalents of 1M HCl or Methanesulfonic Acid (MsOH).

-

Buffer Back-titration (Optional): If the assay requires neutral pH, dilute the acidic stock into a strong buffer (PBS/HEPES). Note: The compound may reprecipitate if the concentration exceeds the intrinsic solubility limit (

).

Module 4: The Zwitterion Case (Common Confusion)

Context: Users often confuse Pyridin-4-ylcarbamic acid with 1-(pyridin-4-yl)piperidine-4-carboxylic acid (or similar amino-acid-like derivatives). These are high-melting solids that are insoluble in almost everything organic.

Why it won't dissolve

These molecules exist as a Crystal Lattice Zwitterion :

-

Pyridine Nitrogen: Protonated (

)[3] -

Carboxylic Acid: Deprotonated (

) -

Result: Strong electrostatic intermolecular forces (Brick-dust properties).

Solubilization Protocol

You must "break" the zwitterion by pushing the pH to extremes.

| Solvent System | Additive | Mechanism |

| Water | 1M NaOH | Deprotonates Pyridinium |

| Water | 1M HCl | Protonates Carboxylate |

| Methanol | Converts acid to Methyl Ester (removes zwitterion character). |

Frequently Asked Questions (FAQ)

Q1: I see bubbles when I add acid to my reaction mixture. Is this normal?

A: If you are trying to isolate the carbamic acid, yes. This is the decomposition of your product into 4-aminopyridine and

Q2: Can I use DMSO for animal studies with these compounds? A: Yes, but high DMSO loads are toxic. For Pyridin-4-ylcarbamate esters, we recommend a formulation of 5% DMSO / 10% Solutol HS-15 / 85% Saline (pH 4.5) . The slightly acidic pH keeps the pyridine ring protonated and soluble.

Q3: Why does my compound turn yellow/brown in solution? A: Pyridine derivatives are prone to N-oxidation or oxidative coupling under light/air exposure. If the solution turns brown, check for the formation of 4-aminopyridine (a decomposition product), which oxidizes rapidly. Store all solutions protected from light at -20°C.

Q4: What is the pKa of Pyridin-4-ylcarbamic acid?

A: The pyridine nitrogen

References

-

Pyridine Solubility & Basicity

- Kirk-Othmer Encyclopedia of Chemical Technology, "Pyridine and Pyridine Deriv

-

Carbamic Acid Instability

- Organic Chemistry Data, "pKa Values of Nitrogen Compounds & Carbam

-

Piperidine/Pyridine Zwitterions (Structural Analogs)

- BenchChem, "4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid Properties."

-

Solubility of Pyridine Derivatives

Sources

Stability studies of Pyridin-4-ylcarbamic acid under different pH conditions

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals investigating the stability of Pyridin-4-ylcarbamic acid. It provides in-depth answers to common questions, detailed experimental protocols, and robust troubleshooting workflows designed to ensure the integrity and success of your stability studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chemical stability of Pyridin-4-ylcarbamic acid, drawing from established principles of organic chemistry and pharmaceutical stability testing.

Q1: What are the primary chemical liabilities of the Pyridin-4-ylcarbamic acid structure?

A: The molecule possesses two key functional groups that dictate its stability profile: the pyridine ring and the carbamic acid moiety.

-

Carbamic Acid Group (-NH-COOH): This is the most significant liability. Carbamates are susceptible to hydrolysis, which is the primary degradation pathway. The rate and mechanism of this hydrolysis are highly dependent on pH.[1][2] Generally, carbamates are more stable to hydrolysis than corresponding esters because the nitrogen atom's lone pair of electrons delocalizes into the carbonyl group, making it less electrophilic.[3] However, they are still prone to degradation under stressed conditions.

-

Pyridine Ring: The pyridine ring is a nitrogen-containing heterocycle. The nitrogen atom is weakly basic and will be protonated under acidic conditions (pKa of pyridine is ~5.2). This protonation alters the electronic properties of the entire molecule, influencing the reactivity of the attached carbamic acid group. The ring itself is relatively stable but can be susceptible to oxidative degradation or hydroxylation under harsh conditions.[4]

Q2: How is the stability of Pyridin-4-ylcarbamic acid expected to change across different pH conditions?

A: The stability is expected to be minimal at both low and high pH, with a potential zone of greater stability near its isoelectric point.

-

Acidic Conditions (pH < 4): Significant degradation is anticipated. The pyridine nitrogen will be protonated, converting the ring into a strong electron-withdrawing group. This effect will increase the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack by water (hydrolysis). The likely degradation products are 4-aminopyridine and carbon dioxide.

-

Neutral Conditions (pH ~ 6-8): This is likely the region of maximum stability, although hydrolysis can still occur, particularly at elevated temperatures. At physiological pH, some carbamates have shown significant hydrolysis over a 24-hour period.[1]

-

Alkaline Conditions (pH > 8): Stability is expected to be low. Base-catalyzed hydrolysis of carbamates proceeds via a different mechanism, often involving the deprotonation of the carbamate nitrogen (-NH-).[5] This generates a more reactive intermediate that readily eliminates to form an isocyanate or undergoes hydrolysis to yield 4-aminopyridine and carbonate. This pathway can be very efficient, leading to rapid degradation.[3][6]

Q3: What are the standard regulatory guidelines for conducting these types of stability studies?

A: The globally recognized standard is set by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Specifically, ICH Q1A(R2) provides the framework for stability testing of new drug substances.[7][8] This includes performing "forced degradation" or "stress testing" to understand the intrinsic stability of the molecule.[9][10] These studies involve exposing the compound to hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress to identify degradation pathways and develop stability-indicating analytical methods.[7][9]

Q4: Why is it crucial to establish a "stability-indicating" analytical method before starting the study?

A: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also resolve the API from its degradation products. Without this, you cannot be certain that a decrease in the main peak area is due to degradation or if a new, co-eluting impurity is artificially inflating the result. This is a foundational requirement of all stability studies as per ICH guidelines.[8]

Section 2: Experimental Design & Protocols

This section provides detailed, field-proven protocols for conducting a pH-dependent stability study. These methodologies are designed to be self-validating by incorporating necessary controls and checks.

Protocol 1: Forced Hydrolysis Study of Pyridin-4-ylcarbamic Acid

This protocol outlines the steps for subjecting the compound to hydrolytic stress across a range of pH values.

Objective: To determine the rate of hydrolysis of Pyridin-4-ylcarbamic acid at acidic, neutral, and basic pH under accelerated temperature conditions.

Materials:

-

Pyridin-4-ylcarbamic acid

-

Class A Volumetric Glassware

-

HPLC Grade Acetonitrile (ACN) and Water

-

Hydrochloric Acid (HCl), 1.0 M solution

-

Sodium Hydroxide (NaOH), 1.0 M solution

-

Potassium Phosphate Monobasic (for buffer preparation)

-

Calibrated pH meter

-

Thermostatically controlled water bath or oven

-

HPLC vials

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh and dissolve Pyridin-4-ylcarbamic acid in a suitable solvent (e.g., ACN or a water/ACN mixture) to prepare a 1.0 mg/mL stock solution. Rationale: Using an organic co-solvent can be necessary for compounds with poor aqueous solubility, but its concentration should be kept low (<5% v/v) in the final stress solution to avoid altering the reaction kinetics.

-

-

Preparation of Stress Solutions (in triplicate):

-

Acidic Stress: In a 10 mL volumetric flask, add 1.0 mL of 1.0 M HCl and dilute with water to ~8 mL. Add 0.5 mL of the 1.0 mg/mL stock solution. Make up to the mark with water. Final concentration: 50 µg/mL in 0.1 M HCl.

-

Neutral Stress: In a 10 mL volumetric flask, add 5 mL of 0.1 M potassium phosphate buffer (pH 7.0). Add 0.5 mL of the 1.0 mg/mL stock solution. Make up to the mark with water. Final concentration: 50 µg/mL in a buffered neutral solution.

-

Alkaline Stress: In a 10 mL volumetric flask, add 1.0 mL of 1.0 M NaOH and dilute with water to ~8 mL. Add 0.5 mL of the 1.0 mg/mL stock solution. Make up to the mark with water. Final concentration: 50 µg/mL in 0.1 M NaOH.

-

Control (T=0 Sample): Prepare one set of samples as above. Immediately quench the reaction as described in step 4 and analyze. This serves as your baseline.

-

-

Incubation:

-

Place the sealed flasks into a water bath or oven set to 60 °C. Rationale: Elevated temperature accelerates the degradation process, allowing for the observation of significant degradation within a practical timeframe (e.g., 24-72 hours) as recommended in stress testing guidelines.[11]

-

-

Time-Point Sampling & Quenching:

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Immediately quench the reaction to stop further degradation. This is a critical step.

-

For acidic samples , add an equimolar amount of NaOH (e.g., 100 µL of 1.0 M NaOH to a 1 mL aliquot).

-

For alkaline samples , add an equimolar amount of HCl (e.g., 100 µL of 1.0 M HCl to a 1 mL aliquot).

-

For neutral samples , quenching is not strictly necessary, but samples should be cooled to room temperature and analyzed promptly.

-

-

Transfer the quenched samples to HPLC vials for analysis.

-

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

-

Calculate the percentage of Pyridin-4-ylcarbamic acid remaining at each time point relative to the T=0 control.

-

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a robust HPLC method capable of separating Pyridin-4-ylcarbamic acid from its potential primary degradant, 4-aminopyridine, and other impurities.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good hydrophobic retention for a broad range of small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent protonation of basic sites (pyridine) for good peak shape. |

| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier for reverse-phase chromatography. |

| Gradient | 5% to 95% B over 15 min | A gradient elution is essential for a stability-indicating method to ensure elution of both polar degradants (like 4-aminopyridine) and any non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Enhances reproducibility of retention times. |

| Injection Vol. | 10 µL | |

| UV Detection | 254 nm | A common wavelength for aromatic compounds. A photodiode array (PDA) detector is highly recommended to assess peak purity. |

Section 3: Data Interpretation & Visualization

Expected Degradation Profile

The data from the forced hydrolysis study can be summarized to provide a clear overview of the molecule's pH-dependent stability.

| pH Condition | Stress Condition | Time (hours) | % Pyridin-4-ylcarbamic acid Remaining (Hypothetical) | Major Degradation Product |

| Acidic (0.1 M HCl) | 60 °C | 8 | ~ 45% | 4-aminopyridine |

| Neutral (pH 7.0) | 60 °C | 8 | > 95% | - |

| Alkaline (0.1 M NaOH) | 60 °C | 8 | < 10% | 4-aminopyridine |

Visualizing Workflows and Pathways

Diagrams are essential for clarifying complex processes and relationships.

Caption: Workflow for a forced hydrolysis stability study.

Caption: Proposed hydrolytic degradation pathways.

Section 4: Troubleshooting Guide

This Q&A section addresses specific issues that may arise during your experiments, providing expert insights and actionable solutions.

Q: My mass balance is poor (<90%). Where did my compound go?

A: Poor mass balance is a common but serious issue. It means the sum of the parent compound and its observed degradation products does not account for the initial amount. Here is a logical troubleshooting workflow:

-

Check for Precipitation: Was the parent compound or any degradant poorly soluble in the aqueous stress media, causing it to crash out of solution?

-

Solution: Visually inspect your stressed samples for turbidity or particulates. Analyze the supernatant and, if possible, dissolve any precipitate in a strong organic solvent to see if the missing mass is recovered.

-

-

Investigate Non-UV Active Degradants: Did the molecule degrade into fragments that do not absorb UV light at your chosen wavelength?

-

Solution: The hydrolysis to 4-aminopyridine and CO₂ is a prime example. CO₂ is a gas and will not be detected. Analyze your samples using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to look for non-chromophoric products.

-

-